![molecular formula C18H14ClFO3 B5859056 7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it has been reported to exert its pharmacological activities through various mechanisms. For instance, the compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been reported to modulate various signaling pathways such as nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and protein kinase B (Akt).
Biochemical and Physiological Effects:
7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been reported to exhibit several biochemical and physiological effects. For instance, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been reported to inhibit the proliferation and migration of cancer cells and induce apoptosis. Moreover, the compound has been shown to improve glucose homeostasis and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications in the treatment of various diseases. The compound has been extensively studied for its pharmacological activities, and its mechanism of action has been partially elucidated. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
Several future directions can be explored in the research of 7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. For instance, further studies can be conducted to fully elucidate the mechanism of action of the compound and its potential therapeutic applications. Moreover, the development of new synthetic methods for the compound can be explored to improve its solubility and bioavailability. Additionally, the compound can be further studied for its potential applications in drug delivery systems and nanotechnology.
Synthesis Methods
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be achieved through several methods. One of the most commonly used methods is the condensation of 7-hydroxy-4,8-dimethylcoumarin and 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature.
Scientific Research Applications
7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential biological activities. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antitumor, and antiviral activities. The compound has also been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-10-8-17(21)23-18-11(2)16(7-6-12(10)18)22-9-13-14(19)4-3-5-15(13)20/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDCXDIIXGNDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one |
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